2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with a thiophen-furan compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted benzamides.
Scientific Research Applications
2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]benzamide
- 2-Chloro-N-[2-hydroxy-2-(furan-2-yl)ethyl]benzamide
- 2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]benzamide
Uniqueness
2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide is unique due to the presence of both thiophen and furan rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-15(22-14)16-6-3-9-23-16/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBTTWMLMCZDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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